

Application Notes and Protocols for 1,2,5-Trimethylpyrrole NMR Spectral Analysis

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Compound of Interest

Compound Name: 1,2,5-Trimethylpyrrole

Cat. No.: B147585

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for **1,2,5-trimethylpyrrole**, a heterocyclic compound of interest in various fields of chemical research and development. The information enclosed is intended to facilitate its identification, characterization, and application in synthetic chemistry and drug discovery.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **1,2,5-trimethylpyrrole**, acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data for **1,2,5-Trimethylpyrrole** (90 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.71	s	2H	H-3, H-4
3.42	s	3H	N-CH ₃
2.15	s	6H	C2-CH ₃ , C5-CH ₃

Table 2: ^{13}C NMR Spectral Data for **1,2,5-Trimethylpyrrole** (22.5 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
126.9	C-2, C-5
104.4	C-3, C-4
32.1	N-CH ₃
12.8	C2-CH ₃ , C5-CH ₃

Experimental Protocols

A standard protocol for the acquisition of NMR spectra for small organic molecules like **1,2,5-trimethylpyrrole** is outlined below.

1. Sample Preparation

- Materials:
 - 1,2,5-trimethylpyrrole** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
 - Deuterated chloroform (CDCl₃, 99.8 atom % D)
 - Tetramethylsilane (TMS, internal standard)
 - NMR tube (5 mm diameter, high precision)
 - Pasteur pipette
 - Small vial
 - Cotton or glass wool plug
- Procedure:
 - Weigh the desired amount of **1,2,5-trimethylpyrrole** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
 - Add a small drop of TMS to the solvent to serve as an internal reference (δ = 0.00 ppm).

- Gently swirl the vial to ensure the sample is completely dissolved.
- Prepare a Pasteur pipette by placing a small cotton or glass wool plug at the bottom of the neck to filter out any particulate matter.
- Filter the solution through the prepared pipette directly into the NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 90 MHz or higher for routine analysis).
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
 - Relaxation Delay: 1.0 - 5.0 seconds
 - Acquisition Time: 2.0 - 4.0 seconds
 - Spectral Width: 10-15 ppm
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Solvent: CDCl_3
 - Temperature: 298 K

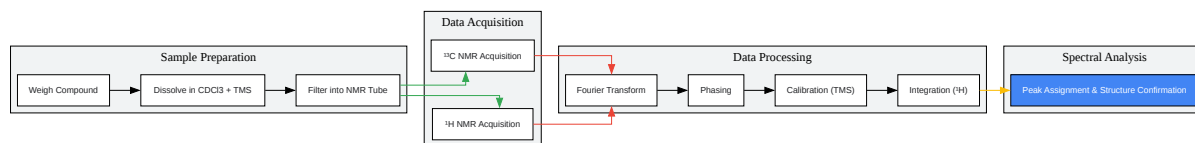
- Number of Scans: 1024 or more (due to the lower natural abundance of ^{13}C)
- Relaxation Delay: 2.0 seconds
- Acquisition Time: 1.0 - 2.0 seconds
- Spectral Width: 200-250 ppm

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, etc.) to deduce spin-spin coupling information.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the **1,2,5-trimethylpyrrole** molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **1,2,5-trimethylpyrrole**.



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